molecular formula C6H7Cl3N2 B046826 3,5-Dichlorophenylhydrazine hydrochloride CAS No. 63352-99-8

3,5-Dichlorophenylhydrazine hydrochloride

Cat. No. B046826
CAS RN: 63352-99-8
M. Wt: 213.5 g/mol
InChI Key: BDXZOJVMTJOAPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of specific dichlorophenylhydrazine hydrochlorides with other chemical entities. For example, a novel pyrazole derivative was synthesized using (3-chlorophenyl)hydrazine hydrochloride, showcasing the utility of such compounds in synthesizing complex molecules with potential applications in material science and pharmaceuticals (Naveen et al., 2018).

Molecular Structure Analysis

The detailed molecular structure analysis, such as for the synthesized pyrazole derivative mentioned above, involves advanced techniques like single crystal X-ray diffraction studies. These analyses reveal intricate details about the molecular conformation, crystal system, and stabilizing interactions within the compound, offering insights into its chemical behavior and potential applications (Naveen et al., 2018).

Scientific Research Applications

  • Environmental Science and Wastewater Treatment : Phenylhydrazine hydrochloride, a related compound, has been used in wastewater treatment, particularly in the pesticide and medicine production processes. This treatment significantly improves biodegradability and reduces toxic waste (Bao Xi-zhi, 2013).

  • Medicine and Pharmacology :

    • The compound 1-hydrazinophthalazine hydrochloride, similar in structure, has been found to increase lung tumor incidence in mice (B. Tóth, 1978).
    • Novel derivatives of 3,5-Diphenylcyclohex-2-en-1-one, which could be synthesized using 3,5-Dichlorophenylhydrazine hydrochloride, show high antibacterial activity against Gram-positive bacteria, suggesting potential for new antibiotics (O. A. Abd Allah, A. El-Saghier, A. Kadry, 2015).
    • Chlorohydroxybenzenesulfonyl derivatives, related to 3,5-Dichlorophenylhydrazine hydrochloride, have shown potential as herbicides due to their spectral characteristics (R. Cremlyn, T. Cronje, 1979).
  • Chemical Synthesis and Analysis :

    • The synthesis process using stannous chloride as a reducing agent can increase the yield and purity of 2,4-dichlorophenylhydrazine hydrochloride, a closely related compound (Li Wei-guo, 2012).
    • Phenylhydrazine hydrochloride treatment for polycythemia vera has been well-received, but cases of severe anemia and thrombosis have been reported (H. Z. Giffin, H. M. Conner, 1929).
  • Biochemical and Pharmacological Research :

    • Novel pyridazine derivatives have shown promising analgesic and anti-inflammatory properties, suggesting potential as safer alternatives to existing NSAIDs. These derivatives could potentially be synthesized using 3,5-Dichlorophenylhydrazine hydrochloride (A. Husain et al., 2017).

Safety And Hazards

3,5-Dichlorophenylhydrazine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water .

properties

IUPAC Name

(3,5-dichlorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXZOJVMTJOAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63352-99-8
Record name Hydrazine, (3,5-dichlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63352-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20212744
Record name (3,5-Dichlorophenyl)hydrazine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichlorophenylhydrazine hydrochloride

CAS RN

57396-93-7, 63352-99-8
Record name Hydrazine, (3,5-dichlorophenyl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57396-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dichlorophenyl)hydrazine monohydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3,5-Dichlorophenyl)hydrazine monohydrochloride
Source EPA DSSTox
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Record name (3,5-dichlorophenyl)hydrazine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.263
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
LM Moreno, J Quiroga, R Abonia, A Lauria… - RSC …, 2020 - pubs.rsc.org
A novel series of triazin-chalcones (7,8)a–g and triazin-N-(3,5-dichlorophenyl)pyrazolines (9,10)a–g were synthesized and evaluated for their anticancer activity against nine different …
Number of citations: 8 pubs.rsc.org
DL Rector, SD Folz, RD Conklin… - Journal of Medicinal …, 1981 - ACS Publications
The discovery of the broad-spectrum anthelmintic candidate p-toluoyl chloride phenylhydrazone was first reported in 1973. This account describes changes in anthelmintic activity with …
Number of citations: 30 pubs.acs.org
LM Moreno, J Quiroga, R Abonia, J Ramírez-Prada… - Molecules, 2018 - mdpi.com
A new series of 1,3,5-triazine-containing 2-pyrazoline derivatives (8–11)a–g was synthesized by cyclocondensation reactions of [(4,6-bis((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amine…
Number of citations: 44 www.mdpi.com
V Cuartas, SM Robledo, ID Vélez… - Archiv der …, 2020 - Wiley Online Library
A new series of N‐substituted pyrazoline derivatives 6a–g, 7a–g, 8a–g, and 9a–g was synthetized by reaction of hydrazine derivatives and chalcone–thiazole hybrids bearing nitrogen …
Number of citations: 20 onlinelibrary.wiley.com
TJN Watson, SW Horgan, RS Shah… - … Process Research & …, 2000 - ACS Publications
MDL 103371 is a N-methyl-d-aspartate (NMDA)-type glycine receptor antagonist for the potential treatment of stroke. Evaluation of five different synthetic routes, which included Stille, …
Number of citations: 42 pubs.acs.org
PJ Duggan, AJ Liepa, LK O'Dea… - Organic & Biomolecular …, 2007 - pubs.rsc.org
An unusual ring-expansion reaction of 4-amino-1,1-dioxo-[1,2,3,5]-thiatriazoles 4 has been identified that produces the relatively rare 5-amino-1,1-dioxo-[1,2,4,6]-thiatriazines 6 and 9. …
Number of citations: 9 pubs.rsc.org
JK Gangasani, S Yarasi, VGM Naidu… - Physical Sciences …, 2022 - degruyter.com
Triazine is a six-membered aromatic nitrogen heterocyclic moiety that was extensively investigated because of its biological properties and, in particular anticancer potentials. Kinases …
Number of citations: 1 www.degruyter.com
GR Humphrey, JT Kuethe - Chemical reviews, 2006 - ACS Publications
The indole ring system is probably the most ubiquitous heterocycle in nature. Owing to the great structural diversity of biologically active indoles, it is not surprising that the indole ring …
Number of citations: 221 pubs.acs.org
J Ramírez–Prada, SM Robledo, ID Vélez… - European journal of …, 2017 - Elsevier
A new series of N–substituted 2–pyrazolines 9a–f, 10a–f, 11a–f, 12a–f and 13a–f were obtained from the cyclocondensation reaction of [(7–chloroquinolin–4–yl)amino]chalcones 8a–f …
Number of citations: 125 www.sciencedirect.com
FG Salituro, BL Harrison, BM Baron… - Journal of medicinal …, 1990 - ACS Publications
During the past 15 years evidence has accumulated im-plicating the acidic amino acids, glutamic acid and aspartic acid, as excitatory neurotransmitters in the mammalian central …
Number of citations: 52 pubs.acs.org

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